
1-Iodobutane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodobutane can be synthesized through several methods:
- From 1-Butanol: The reaction of 1-butanol with iodine in the presence of red phosphorus produces this compound . The reaction can be represented as:
CH3CH2CH2CH2OH+I2+P→CH3CH2CH2CH2I+H3PO3
From 1-Chlorobutane: this compound can also be prepared by the Finkelstein reaction, where 1-chlorobutane reacts with sodium iodide in the presence of dry acetone . The reaction is:CH3CH2CH2CH2Cl+NaI→CH3CH2CH2CH2I+NaCl
Industrial Production Methods: Industrial production of this compound typically involves the reaction of 1-butanol with iodine and red phosphorus, followed by purification steps such as drying with magnesium sulfate or phosphorus pentoxide and fractional distillation .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions (SN2 Mechanism)
1-iodobutane undergoes bimolecular nucleophilic substitution (SN2) due to its primary alkyl structure, which minimizes steric hindrance. Key findings include:
Rate Law and Kinetics
-
The rate of SN2 reactions follows second-order kinetics:
Steric and Solvent Effects
-
Steric hindrance : Reactions with bulky nucleophiles like DABCO (1,4-diazabicyclo[2.2.2]octane) are slower for this compound compared to iodomethane due to increased steric crowding at the reaction center .
-
Solvent polarity : Polar aprotic solvents (e.g., DMSO, acetonitrile) accelerate SN2 reactions by stabilizing transition states. Activation energies (ΔH‡) range from 58–72 kJ/mol depending on the solvent .
Competition with Elimination Reactions (E1/E2 Mechanisms)
Under specific conditions, this compound may undergo elimination to form 1-butene, competing with substitution:
Reaction Conditions
-
Strong bases (e.g., hydroxide ions) and high temperatures favor elimination .
-
Tertiary substrates predominantly undergo elimination (E2), but primary substrates like this compound exhibit minimal elimination unless forced by extreme conditions .
Thermodynamic Parameters
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Elimination with DABCO in methanol shows an enthalpy of reaction (ΔH) of −92 kJ/mol , indicating exothermicity .
Thermal Decomposition and Stability
This compound decomposes under heat or light, releasing toxic hydrogen iodide (HI):
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Stability : Light-sensitive; forms explosive mixtures with air at concentrations of 1.8–8.6% (v/v) .
Comparative Reactivity with Other Halogenoalkanes
This compound reacts faster than bromo- or chloroalkanes in SN2 due to the superior leaving-group ability of iodide (I⁻):
Halogenoalkane | Relative Reaction Rate (SN2) |
---|---|
This compound | 1.0 (reference) |
1-bromobutane | 0.03 |
1-chlorobutane | <0.001 |
Data from competition experiments in acetone . |
Scientific Research Applications
Chemical Properties and Stability
1-Iodobutane is a colorless liquid that is insoluble in water but soluble in organic solvents such as alcohol and ether. It has a relatively stable structure but can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which can be replaced by nucleophiles under appropriate conditions . Its physical and chemical properties make it suitable for various applications.
Medicinal Chemistry
This compound is utilized in the synthesis of pharmaceutical compounds. For example, it serves as an alkylating agent in the preparation of various triazole derivatives that exhibit anti-inflammatory activity. These derivatives are synthesized through the alkylation of triazole-thiones with this compound, demonstrating its utility in drug development .
Case Study: Synthesis of Anti-Inflammatory Compounds
- Objective : To synthesize S-alkylated 5-(2-,3-, and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives.
- Method : Alkylation of triazole-thiones with this compound.
- Outcome : Successful synthesis of compounds with demonstrated anti-inflammatory properties.
Organic Synthesis
In organic chemistry, this compound is frequently employed as a reagent in nucleophilic substitution reactions. Its reactivity allows for the formation of various carbon-carbon bonds, making it valuable in synthesizing more complex organic molecules.
Reaction Kinetics
Research indicates that reactions involving this compound generally proceed slower than those involving iodomethane due to steric hindrance from the butyl group. For instance, studies measuring reaction rates with DABCO (1,4-diazabicyclo[2.2.2]octane) showed that the first substitution reaction rate constant was in methanol at elevated temperatures .
Environmental Applications
This compound has been studied for its role in bioremediation processes. Certain bacterial strains can utilize halogenated alkanes like this compound as sole carbon and energy sources. This characteristic is particularly valuable for developing biocatalysts aimed at degrading environmental pollutants.
Case Study: Biodegradation Potential
- Organism : Rhizobium sp.
- Application : Utilization of this compound as a carbon source.
- Significance : Potential for developing bioremediation strategies to clean contaminated sites.
Analytical Chemistry
In analytical chemistry, this compound serves as a standard or reference compound in mass spectrometry and NMR spectroscopy due to its well-defined spectral characteristics. The mass spectrum can reveal information about molecular structure and fragmentation patterns, aiding in compound identification .
Data Tables
Mechanism of Action
1-Iodobutane acts primarily as an electrophile in nucleophilic substitution reactions. The iodine atom, being a good leaving group, facilitates the substitution of the butyl group by various nucleophiles. This mechanism involves the formation of a transition state where the nucleophile attacks the carbon atom bonded to iodine, leading to the displacement of the iodine atom .
Comparison with Similar Compounds
1-Iodobutane can be compared with other alkyl halides such as:
1-Bromobutane: Similar in structure but contains a bromine atom instead of iodine. It is less reactive in nucleophilic substitution reactions compared to this compound due to the stronger carbon-bromine bond.
1-Chlorobutane: Contains a chlorine atom instead of iodine. It is even less reactive than 1-bromobutane in nucleophilic substitution reactions.
1-Iodopropane: Similar in reactivity but has a shorter carbon chain.
Uniqueness: this compound is unique due to the presence of the iodine atom, which makes it highly reactive in nucleophilic substitution reactions compared to its bromine and chlorine counterparts .
Biological Activity
1-Iodobutane, a halogenated alkane, is an organic compound with the formula C4H9I. Its biological activity has garnered attention due to its potential applications in medicine, agriculture, and environmental science. This article explores the various biological activities associated with this compound, including its antimicrobial properties, role in dehalogenation processes, and applications in drug development.
Antimicrobial Properties
Recent studies have highlighted the antibacterial and antibiofilm activities of iodinated hydrocarbons, including this compound. A notable study screened various iodinated compounds for their effectiveness against pathogens such as Vibrio parahaemolyticus and Staphylococcus aureus. The findings indicated that iodinated compounds could effectively inhibit biofilm formation and reduce bacterial virulence factors. Specifically, compounds like iodopropynyl butylcarbamate (IPBC), a derivative of iodobutane, displayed a minimum inhibitory concentration (MIC) of 50 µg/mL against these pathogens .
Table 1: Antimicrobial Activity of Iodinated Compounds
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
Iodopropynyl Butylcarbamate (IPBC) | 50 | Vibrio parahaemolyticus, Staphylococcus aureus |
This compound | TBD | TBD |
Dehalogenation Activity
This compound has been studied for its substrate specificity in the context of haloalkane dehalogenases , enzymes that catalyze the removal of halogens from organic compounds. Research indicates that this compound is among the substrates tested for enzyme activity, showing significant potential for bioremediation applications. The systematic analysis of various haloalkane substrates revealed that this compound could be effectively utilized by engineered haloalkane dehalogenases, which are crucial for detoxifying halogenated organic pollutants .
Pharmacological Applications
In the pharmaceutical industry, this compound serves as a versatile intermediate in the synthesis of various drugs. Its derivatives are utilized in creating compounds with enhanced biological activity. For instance, modifications to the structure of naringenin with O-alkyl chains, including those derived from iodobutane, have shown increased biological activity against cancer cells . This suggests that this compound may play a role in developing novel therapeutic agents.
Case Study: Biodegradation of Iodobutane
A study focused on the biodegradation of iodobutane demonstrated its potential for environmental remediation. The research involved assessing the degradation rates of iodobutane by microbial communities under anaerobic conditions. Results indicated that specific strains could effectively utilize iodobutane as a carbon source while simultaneously reducing its toxic effects on the environment .
Q & A
Basic Research Questions
Q. What factors explain the faster hydrolysis rate of 1-iodobutane compared to 1-chlorobutane and 1-bromobutane?
- Methodological Answer : The hydrolysis rate is governed by the nucleophilic substitution (SN2) mechanism , where bond dissociation energy and leaving group ability are critical. The C-I bond in this compound has the lowest bond energy (~209 kJ/mol) compared to C-Br (~285 kJ/mol) and C-Cl (~327 kJ/mol), facilitating faster cleavage. Experimental studies using silver nitrate precipitation show the order: This compound > 1-bromobutane > 1-chlorobutane > chlorobenzene . To replicate, mix haloalkanes with aqueous ethanol and AgNO₃, monitor precipitate formation, and compare reaction times.
Q. How does the boiling point of this compound compare to other haloalkanes, and what molecular properties explain this?
- Methodological Answer : this compound has a higher boiling point (130°C) than 1-chlorobutane (78°C) due to greater molecular weight (184 g/mol vs. 92.5 g/mol) and higher polarizability of the iodine atom, which strengthens van der Waals interactions. This can be verified using distillation experiments or computational methods (e.g., molecular dynamics simulations) .
Q. What are standard synthetic routes for preparing this compound in the lab?
- Methodological Answer :
- From 1-butanol : Use red phosphorus and iodine (P/I₂) under reflux (e.g., CH₃(CH₂)₃OH + I₂ → CH₃(CH₂)₃I + H₂O) .
- Finkelstein reaction : React 1-chlorobutane with NaI in dry acetone (CH₃(CH₂)₃Cl + NaI → CH₃(CH₂)₃I + NaCl). Monitor purity via GC-MS or NMR .
Advanced Research Questions
Q. How can reaction kinetics of this compound with nucleophiles be quantified using calorimetry?
- Methodological Answer : Use isothermal titration calorimetry (ITC) to measure enthalpy changes (ΔH) and rate constants (k). For example, reacting this compound with DABCO (1,4-diazabicyclo[2.2.2]octane) in acetonitrile yields ΔH = −126 kJ/mol and k = 0.015 M⁻¹s⁻¹. Fit data using kinetic models (e.g., Berkeley Madonna) to account for side reactions or volatility issues .
Q. How does the ratio of this compound to 1,4-diiodobutane affect anion-exchange membrane performance?
- Methodological Answer : In polyketone-based membranes, increasing this compound content (5–20%) reduces crosslinking density, enhancing flexibility but lowering thermal stability. For example:
Sample | 1,4-Diiodobutane (%) | This compound (%) |
---|---|---|
PK30IMq | 100 | 0 |
PK30IMq_80 | 80 | 20 |
Characterize using tensile testing, TGA, and ion conductivity measurements . | ||
Q. What solvent systems optimize this compound reactivity in substitution reactions?
- Methodological Answer : Binary mixtures (e.g., this compound with xylenes) alter viscosity and activation parameters. For toluene mixtures, excess molar volume (Vᴱ) and viscosity deviations (Δη) follow the Redlich-Kister equation , with optimal reactivity at 308.15 K. Use viscometry and density measurements to validate solvent effects .
Q. How can computational models predict this compound’s behavior in nucleophilic substitution reactions?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian 09) to analyze transition states and activation energies. Compare with experimental rates (e.g., hydrolysis in AgNO₃/ethanol). Address discrepancies by adjusting solvation models (e.g., PCM vs. SMD) .
Q. Contradictions and Data Gaps
Q. Why are acute toxicity data for this compound inconsistently reported in safety studies?
- Methodological Answer : Existing SDS sheets lack oral LD₅₀ or carcinogenicity data . To address this, design in vitro assays (e.g., MTT tests on mammalian cells) or collaborate with regulatory bodies to standardize testing protocols.
Q. How do steric effects influence this compound’s reactivity in bulky nucleophile systems?
- Methodological Answer : Compare reactions with hindered (e.g., tert-butoxide) vs. unhindered nucleophiles (e.g., hydroxide). Use kinetic isotope effects (KIE) or isotopic labeling (¹³C NMR) to probe transition-state geometry .
Q. Tables for Key Data
Table 1: Hydrolysis Rates of Haloalkanes
Table 2: Calorimetry Parameters for this compound-DABCO Reaction
Solvent | ΔH (kJ/mol) | k (M⁻¹s⁻¹) |
---|---|---|
Acetonitrile | −126 | 0.015 |
DMSO | −123 | 0.067 |
Source: Isothermal calorimetry |
Properties
IUPAC Name |
1-iodobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9I/c1-2-3-4-5/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGBZBJJOKUPIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862157 | |
Record name | 1-Iodobutane | |
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Molecular Weight |
184.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Colorless liquid; [Alfa Aesar MSDS] | |
Record name | n-Butyl iodide | |
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Vapor Pressure |
13.9 [mmHg] | |
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CAS No. |
542-69-8, 25267-27-0 | |
Record name | Butyl iodide | |
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Record name | n-Butyl iodide | |
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Record name | Butane, iodo- | |
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Record name | 1-Iodobutane | |
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Record name | Butane, 1-iodo- | |
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Record name | BUTYL IODIDE | |
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Retrosynthesis Analysis
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